N-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazole ring, a thiadiazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3-thiadiazole-4-carboxamide typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with appropriate reagents. The final step involves the coupling of the triazole and thiadiazole rings with a carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
N-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole: A simpler compound with a triazole ring, used in various chemical and biological studies.
1,2,3-thiadiazole: A compound with a thiadiazole ring, known for its antimicrobial and anticancer properties.
Carboxamide derivatives: Various compounds with carboxamide groups, used in medicinal chemistry for their therapeutic potential.
Uniqueness
N-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3-thiadiazole-4-carboxamide is unique due to the combination of triazole, thiadiazole, and carboxamide functionalities in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
N-[(1-phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c19-12(11-8-20-17-15-11)13-6-9-7-18(16-14-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLUABKBFMKIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CNC(=O)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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